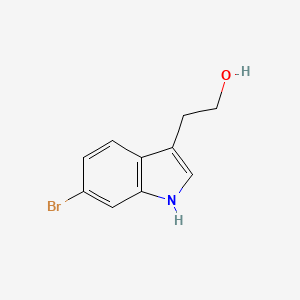

2-(6-Bromo-1H-indol-3-yl)ethanol

Vue d'ensemble

Description

2-(6-Bromo-1H-indol-3-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and other biologically active molecules. The presence of a bromine atom at the 6-position of the indole ring and an ethanol group at the 3-position makes this compound unique and potentially useful in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol typically involves the bromination of indole followed by the introduction of an ethanol group. One common method is the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 6-bromoindole can then be reacted with ethylene oxide under basic conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Bromo-1H-indol-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

Oxidation: 2-(6-Bromo-1H-indol-3-yl)acetaldehyde or 2-(6-Bromo-1H-indol-3-yl)acetic acid.

Reduction: 2-(1H-indol-3-yl)ethanol.

Substitution: 2-(6-Amino-1H-indol-3-yl)ethanol or 2-(6-Mercapto-1H-indol-3-yl)ethanol.

Applications De Recherche Scientifique

Chemistry

2-(6-Bromo-1H-indol-3-yl)ethanol serves as a building block for synthesizing more complex indole derivatives. Its unique functional groups allow for diverse chemical reactions, enhancing its utility in organic synthesis.

Biology

The compound is being studied for its biological activities , particularly in:

- Antiviral Properties : Research indicates potential efficacy against various viral strains, suggesting applications in virology.

- Anticancer Activity : Preliminary studies show that it may inhibit cancer cell proliferation by interacting with specific cellular pathways .

- Antimicrobial Effects : The compound exhibits activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is investigated for therapeutic applications, including:

- Drug Development : Its interactions with biological targets are being explored for formulating new drugs aimed at treating diseases such as cancer and infections .

- Lead Optimization : It has been part of lead optimization studies focusing on high-affinity compounds that can modulate biological pathways effectively .

Industry

The compound finds utility in the chemical industry , particularly in:

- Material Development : Its unique properties are leveraged in creating new materials with specific functionalities.

- Specialty Chemicals Production : It acts as an intermediate in synthesizing various specialty chemicals used across different sectors.

Anticancer Research

A study published in relevant journals demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved modulation of apoptosis-related pathways, highlighting its potential as a therapeutic agent against cancer .

Antimicrobial Studies

Another case study focused on evaluating the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated substantial inhibition of bacterial growth, suggesting its potential as a lead compound for new antibiotic development.

Mécanisme D'action

The mechanism of action of 2-(6-Bromo-1H-indol-3-yl)ethanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The bromine atom and ethanol group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-indol-3-yl)ethanol: Lacks the bromine atom, which may result in different biological activities.

6-Bromoindole: Lacks the ethanol group, which may affect its solubility and reactivity.

2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine: A bisindole derivative with potential antibacterial and antibiofilm activities.

Uniqueness

2-(6-Bromo-1H-indol-3-yl)ethanol is unique due to the presence of both a bromine atom and an ethanol group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Activité Biologique

2-(6-Bromo-1H-indol-3-yl)ethanol is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique structure, exhibits a range of interactions with biological targets, making it a significant subject of study in medicinal chemistry.

The compound has the molecular formula C10H10BrNO and a molecular weight of approximately 240.10 g/mol. Its structure includes a bromine atom at the 6-position of the indole ring and a hydroxyl group (-OH) linked to an ethyl chain, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of both bacterial and fungal strains. The following table summarizes some key findings related to its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.05 mg/mL | |

| Escherichia coli | 0.1 mg/mL | |

| Candida albicans | 0.2 mg/mL | |

| Bacillus subtilis | 0.03 mg/mL |

These results indicate that this compound is particularly effective against gram-positive bacteria and certain fungi, highlighting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The structural similarity of this compound to other bioactive indoles suggests it may also possess anticancer properties. Indole derivatives are known to interact with various cellular pathways involved in cancer progression, including apoptosis and cell proliferation.

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : The compound shows a strong binding affinity for specific receptors involved in inflammation and cancer pathways.

- Enzyme Inhibition : It may inhibit enzymes that are critical for tumor growth and survival, similar to other indole derivatives that target specific kinases or proteases.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various indole derivatives, including this compound, against resistant bacterial strains. The results indicated significant activity against Staphylococcus aureus MRSA, with an MIC comparable to standard antibiotics .

- Cancer Cell Line Research : Another study investigated the effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIPJGAEJCDVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596702 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214915-72-7 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.